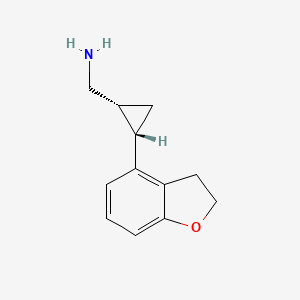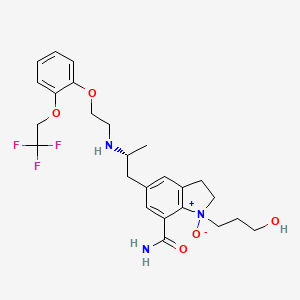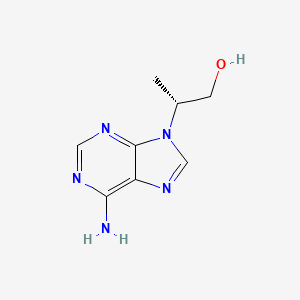
4-Chloro-6,7-dimethoxyquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6,7-dimethoxyquinoline 1-oxide is a chemical compound with the molecular formula C11H10ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-6,7-dimethoxyquinoline 1-oxide typically involves several steps:
Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the condensation product results in 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline produces 4-Chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 4-Chloro-6,7-dimethoxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent quinoline compound.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6,7-dimethoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
4-Chloro-6,7-dimethoxyquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
作用機序
The mechanism of action of 4-Chloro-6,7-dimethoxyquinoline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function .
類似化合物との比較
- 4-Chloro-6,7-dimethoxycinnoline
- 4-Chloro-8-methylquinazoline
- 2-Chloro-6,7-dimethoxyquinoline
Comparison: 4-Chloro-6,7-dimethoxyquinoline 1-oxide is unique due to its specific substitution pattern and the presence of the 1-oxide group. This gives it distinct chemical and biological properties compared to its analogs. For example, the presence of the 1-oxide group can enhance its reactivity and interaction with biological targets .
特性
分子式 |
C11H10ClNO3 |
|---|---|
分子量 |
239.65 g/mol |
IUPAC名 |
4-chloro-6,7-dimethoxy-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-5-7-8(12)3-4-13(14)9(7)6-11(10)16-2/h3-6H,1-2H3 |
InChIキー |
NHDZCCNVRDQJQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)




![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)


![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)

